molecular formula C9H8FN3O2 B1487604 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 1219828-22-4

5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1487604
M. Wt: 209.18 g/mol
InChI Key: CMEYZSPUASCQEZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine” can be represented by the InChI code: 1S/C9H8FN3O2/c10-6-3-1-2-4-7(6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine” include a molecular weight of 225.25 . The compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

A study on the synthesis and crystal structure of 1,3,4-oxadiazole derivatives demonstrated their potential as energetic material precursors. These compounds exhibit significant intermolecular hydrogen bonds and strong π-interactions, showcasing their stability and potential for further application in material science (Zhu et al., 2021).

Antimicrobial and Anticancer Activity

Research into oxadiazole analogues has identified several compounds with potent antimicrobial and anticancer activities. For example, specific derivatives have shown high selectivity and growth inhibition against various cancer cell lines, including non-small cell lung cancer, highlighting their potential in anticancer therapy (Ahsan & Shastri, 2015). Additionally, novel oxadiazole compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities, further emphasizing the versatility of these compounds in medicinal chemistry (Saundane et al., 2013).

Novel Applications and Properties

Further studies have focused on the unique properties of oxadiazole derivatives, such as their application in the synthesis of fluorinated heterocyclic compounds. These compounds have been explored for their potential in creating new materials with specific photochemical properties (Pace et al., 2004). Additionally, research into the delayed luminescence of oxadiazole derivatives reveals their application in organic light-emitting diodes (OLEDs), showcasing their potential in electronic and photonic devices (Cooper et al., 2022).

Safety And Hazards

The safety information available indicates that “5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine” may pose certain hazards. It has been classified under GHS07, with hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2/c10-6-3-1-2-4-7(6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEYZSPUASCQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NN=C(O2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677740
Record name 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine

CAS RN

1219828-22-4
Record name 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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